[4-(4-Methoxybenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
The compound [4-(4-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic molecule that features a combination of piperazine and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Moiety: This can be achieved by reacting 4-methoxybenzyl chloride with piperazine under basic conditions.
Construction of the Isoxazole Ring: This involves the cyclization of appropriate precursors, such as 4-methoxyphenyl hydrazine and acetoacetate, under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves coupling the piperazine and isoxazole moieties through a suitable linker, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[4-(4-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be done using halogens like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[4-(4-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of [4-(4-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby influencing various physiological pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
[4-(4-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE: can be compared with other compounds that have similar structural features or biological activities:
[4-(4-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE: vs. : Both compounds share similar core structures but may differ in their substituents, leading to variations in their biological activities.
[4-(4-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE: vs. : These compounds may have different pharmacokinetic properties, influencing their efficacy and safety profiles.
Properties
Molecular Formula |
C27H28N4O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H28N4O4/c1-18-25-23(16-24(28-26(25)35-29-18)20-6-10-22(34-3)11-7-20)27(32)31-14-12-30(13-15-31)17-19-4-8-21(33-2)9-5-19/h4-11,16H,12-15,17H2,1-3H3 |
InChI Key |
VENRFELKMUFASG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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